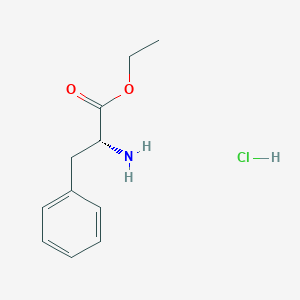

D-Phenylalanine ethyl ester hydrochloride

Description

Contextualization of D-Amino Acid Derivatives in Contemporary Chemical and Biochemical Research

Historically referred to as "unnatural" amino acids, D-amino acid derivatives have emerged from relative obscurity to become a focal point in modern chemical and biochemical research. While L-amino acids are the canonical building blocks of proteins synthesized by ribosomes, D-amino acids are now recognized for their significant presence and diverse biological roles. nih.govtandfonline.comnumberanalytics.com They are integral components of the peptidoglycan cell walls in bacteria, such as the D-alanine and D-glutamate moieties that provide structural integrity and resistance to common proteases. nih.govtandfonline.comnumberanalytics.com

This inherent resistance to enzymatic degradation by endogenous proteases is a key property driving their application in biomedical research. nih.gov Peptides constructed with D-amino acids (D-peptides) exhibit enhanced biostability, a critical feature for the development of therapeutic peptides that would otherwise be rapidly broken down in the body. nih.govnumberanalytics.com Researchers are exploring D-amino acid derivatives for a range of applications, including the design of novel antibiotics that target bacterial cell wall synthesis, the development of stable peptide-based drugs, and their use as metabolic labels for visualizing bacterial peptidoglycan. numberanalytics.comnih.gov The study of D-amino acid metabolism in various organisms has also opened new avenues for understanding cellular regulation, detoxification, and signaling pathways. tandfonline.com

Significance of Chiral Amino Acid Esters in Synthetic Chemistry and Biological Systems

Chiral amino acid esters are invaluable tools in synthetic chemistry, primarily serving as versatile chiral building blocks for the synthesis of complex organic molecules. Chirality is a fundamental property in biological systems, where the specific three-dimensional arrangement of atoms dictates molecular recognition and function. The synthesis of enantiomerically pure compounds, particularly for pharmaceuticals, is therefore of paramount importance, as different enantiomers of a drug can have vastly different physiological effects. wiley.com

In synthetic chemistry, amino acid esters provide a readily available source of chirality. Their amino and carboxyl groups offer convenient handles for a wide range of chemical transformations. They are extensively used in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. frontiersin.orgorganic-chemistry.org Methodologies such as catalytic asymmetric synthesis and the use of chiral auxiliaries frequently employ amino acid derivatives to control the stereochemical outcome of reactions. frontiersin.orgacs.org This control is crucial in the synthesis of non-proteinogenic amino acids, peptides, and other bioactive compounds. organic-chemistry.orgacs.org Furthermore, amino acid esters are direct precursors in peptide synthesis, a cornerstone of drug discovery and biochemical research. chemimpex.com The esterification of the carboxylic acid group protects it during the peptide bond formation step, allowing for the controlled, sequential addition of amino acids to build a specific peptide chain. chemimpex.com

Overview of Academic Research Trajectories Involving D-Phenylalanine Ethyl Ester Hydrochloride

This compound is a specific chiral building block that has found utility in several areas of academic and industrial research. As a derivative of the D-enantiomer of phenylalanine, it combines the key features of a D-amino acid derivative and a chiral ester, making it a valuable reagent in organic synthesis and medicinal chemistry.

One of the primary applications of this compound is as a precursor in the synthesis of peptides and peptidomimetics. chemimpex.com Its D-configuration is used to introduce proteolytic stability into peptide-based drug candidates. nih.gov Beyond peptide synthesis, this compound serves as a fundamental chiral starting material for the synthesis of more complex molecules. Organic chemists utilize it in stereoselective reactions to construct chiral centers with a defined configuration. chemimpex.com

Research has also explored the potential biological activities of compounds derived from D-phenylalanine and its esters. Studies have investigated its use in the development of novel therapeutic strategies, with research indicating potential applications in neuroprotection and pain management. chemimpex.com It is also utilized in biochemical research to probe enzyme mechanisms and protein structures. chemimpex.comchemimpex.com The compound's stability and utility as a synthetic intermediate ensure its continued relevance in the development of new chemical entities. chemimpex.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFQPLFYTKMCHN-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for D Phenylalanine Ethyl Ester Hydrochloride

Chemical Synthesis Pathways and Optimization

Chemical synthesis provides robust and scalable methods for producing D-Phenylalanine ethyl ester hydrochloride. Optimization of these pathways focuses on improving reaction efficiency, controlling stereochemistry, and employing milder, more effective reagents.

Direct esterification, commonly known as Fischer esterification, is a fundamental method for synthesizing esters from a carboxylic acid and an alcohol. In the context of D-Phenylalanine, this involves reacting the amino acid with ethanol (B145695) in the presence of an acid catalyst. The resulting ester is then typically isolated as its hydrochloride salt to improve stability and handling.

Common catalytic systems include strong mineral acids and Lewis acids.

Sulfuric Acid (H₂SO₄): A conventional and cost-effective catalyst. The reaction involves dispersing D-phenylalanine in ethanol, followed by the addition of concentrated sulfuric acid and heating under reflux. A similar process for the L-enantiomer using a 1:1.3 molar ratio of L-phenylalanine to sulfuric acid in ethanol, refluxed for 3.5 hours, resulted in a 78.1% yield. Continuous removal of ethanol during the reaction can drive the equilibrium forward and increase the yield to over 99%. google.com

Thionyl Chloride (SOCl₂): An alternative method involves the use of thionyl chloride in ethanol. This reagent reacts with ethanol to form hydrogen chloride in situ, which then catalyzes the esterification. This method is often preferred for its high efficiency and the volatile nature of its byproducts (SO₂ and HCl).

Trimethylchlorosilane (TMSCl): A milder and highly efficient reagent for the esterification of amino acids is the combination of trimethylchlorosilane and an alcohol. mdpi.com At room temperature, TMSCl in methanol (B129727) has been shown to be effective for various amino acids, offering advantages such as easy operation, mild reaction conditions, and simple workup procedures. mdpi.com This system can be readily adapted for the synthesis of the ethyl ester by substituting methanol with ethanol.

| Catalyst System | Typical Alcohol | Key Conditions | Advantages | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux (e.g., 90°C, 3.5 hours) | Cost-effective, scalable, high potential yield with continuous processing | google.com |

| Thionyl Chloride (SOCl₂) / Ethanol | Ethanol | Reaction proceeds at lower temperatures | High efficiency, volatile byproducts simplify purification | mdpi.com |

| Trimethylchlorosilane (TMSCl) / Ethanol | Ethanol | Room temperature | Mild conditions, simple workup, good to excellent yields | mdpi.com |

Multistep syntheses allow for greater control over the final product's purity and stereochemistry, often starting from racemic mixtures or other precursors. A common multistep approach involves the chemical resolution of a racemic (DL-phenylalanine) ester.

One such method uses a chiral resolving agent to selectively crystallize one diastereomeric salt, allowing for the separation of the D- and L-enantiomers. For instance, a racemic mixture of DL-phenylalanine methyl ester was successfully resolved using N-acetyl-D-phenylglycine as the resolving agent. researchgate.net This process yielded D-phenylalanine methyl ester with a high optical purity of 98.1% and a chemical yield of 81.2%. researchgate.net This principle is directly applicable to the resolution of DL-phenylalanine ethyl ester. The process typically involves:

Esterification: Synthesis of the racemic DL-phenylalanine ethyl ester.

Diastereomeric Salt Formation: Reaction of the racemic ester with a chiral resolving agent in a suitable solvent.

Separation: Isolation of the desired insoluble diastereomeric salt (e.g., the salt of the D-ester) by filtration.

Liberation: Treatment of the isolated salt with a base to liberate the free D-phenylalanine ethyl ester.

Salt Formation: Conversion to the hydrochloride salt for stability.

Another multistep strategy involves the use of protecting groups. The amino group of D-phenylalanine can be protected (e.g., with a tert-butyloxycarbonyl group, Boc), followed by esterification of the carboxylic acid, and subsequent removal of the protecting group under acidic conditions, which simultaneously forms the hydrochloride salt. google.com

Asymmetric synthesis aims to create a chiral molecule directly in its desired enantiomeric form, avoiding the need for resolving racemic mixtures. mdpi.com For D-phenylalanine ethyl ester, this can involve building the molecule around a pre-existing chiral center or using a chiral catalyst to guide the stereochemistry of a key bond-forming reaction.

A prominent stereoselective method is the chemical resolution of a racemic ester, as detailed previously. This is a form of stereoselection where one enantiomer is selectively separated from a mixture. An improved method for the chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as a resolving agent has been described, yielding the D-ester with high optical purity and yield. researchgate.net

Another approach involves an "umpolung" amide synthesis, where a chiral starting material is used to construct the amino acid backbone with the correct stereochemistry. For example, a synthesis starting from (R)-bromonitroalkane and D-phenylalanine benzyl (B1604629) ester hydrochloride has been demonstrated to produce a dipeptide derivative with high stereochemical control. orgsyn.org While this example yields a more complex molecule, the underlying principle of using chiral precursors to ensure the D-configuration is a cornerstone of asymmetric synthesis.

Modern organic synthesis has introduced novel reagents and conditions to improve efficiency and reduce the environmental impact of chemical reactions.

Mukaiyama's Reagents: The esterification of N-protected phenylalanine can be achieved using Mukaiyama's reagents, such as 2-chloro-1-methylpyridinium (B1202621) iodide. nih.govmdpi.com This reaction proceeds through the formation of a highly reactive pyridinium (B92312) salt intermediate. nih.gov The process is often facilitated by a base like 1-methylimidazole (B24206) and can be significantly accelerated using microwave irradiation. nih.govmdpi.com For N-acetyl-L-phenylalanine, microwave-assisted esterification at 80°C for 15 minutes using 2-chloro-1-methylpyridinium iodide yielded the methyl ester in 77% yield. mdpi.com

Ionic Liquid-Type Reagents: Modifications to the original Mukaiyama's reagent, such as changing the anion from iodide to non-nucleophilic anions like ethyl sulfate (B86663) ([EtSO₄]⁻), create ionic liquid-type coupling reagents. mdpi.com These modified reagents can offer improved solubility and reactivity profiles. mdpi.comresearchgate.net

| Reagent/Condition | Substrate Example | Key Features | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-1-methylpyridinium iodide / Microwave | N-acetyl-L-phenylalanine | Fast reaction time (15 min at 80°C) | 77% (Methyl Ester) | mdpi.com |

| Trimethylchlorosilane (TMSCl) / Methanol | Phenylalanine | Mild, room temperature conditions | Good to excellent | mdpi.com |

Biocatalytic and Enzymatic Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and selectivity, often under mild, environmentally benign conditions. acs.orgnih.gov For the synthesis of D-phenylalanine ethyl ester, enzymatic methods are particularly valuable for achieving high enantiomeric purity. researchgate.net

Enzymes, particularly lipases and proteases, can catalyze esterification and transesterification reactions with high stereoselectivity.

Enzymatic Kinetic Resolution: A powerful strategy is the kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, leaving the other unreacted and thus enantiomerically pure. For example, a racemic mixture of N-acetyl-D,L-phenylalanine methyl ester can be treated with a microbially derived serine proteinase. google.comgoogle.comgoogleapis.com The enzyme selectively hydrolyzes the L-ester (N-acetyl-L-phenylalanine methyl ester) to the corresponding carboxylic acid, leaving the desired N-acetyl-D-phenylalanine methyl ester untouched. google.comgoogleapis.com The unreacted D-ester can then be recovered with high optical purity (e.g., 98%). googleapis.com This D-ester can subsequently be de-acetylated to yield the D-phenylalanine ester.

Enzymatic Transesterification: Transesterification involves the exchange of the alcohol portion of an ester. This method can be used for the optical resolution of phenylalanine. epfl.ch Studies have shown that chymotrypsin (B1334515) can catalyze the acyl transfer from a phenylalanine propyl ester to methanol, yielding optically pure L-phenylalanine methyl ester in high yields (>80%). epfl.ch By carefully selecting the enzyme and reaction conditions, a similar strategy could be devised to selectively synthesize or resolve the D-enantiomer.

These biocatalytic approaches are central to the production of optically pure D-amino acids and their derivatives, providing a greener alternative to many classical chemical methods. nih.govnih.govmdpi.com

Biocatalytic Resolution of Racemic Precursors to Yield this compound

Biocatalytic kinetic resolution is a widely employed strategy for separating racemic mixtures. This method utilizes the stereoselectivity of enzymes to preferentially convert one enantiomer in a racemic mixture into a new product, allowing for the separation of the unreacted enantiomer. In the context of this compound, the process typically starts with a racemic mixture of D,L-phenylalanine ethyl ester.

An enzyme, often a protease or a lipase, selectively hydrolyzes the L-enantiomer (L-phenylalanine ethyl ester) into L-phenylalanine, while leaving the desired D-phenylalanine ethyl ester largely unreacted. semanticscholar.org The significant difference in the physical and chemical properties between the resulting D-ester and the L-amino acid (which exists as a zwitterion at neutral pH) facilitates their separation. For instance, the D-ester can be extracted with an organic solvent, while the L-amino acid remains in the aqueous phase. semanticscholar.org

One of the classic enzymes used for this purpose is α-chymotrypsin, a serine protease. rsc.orggoogle.com This enzyme demonstrates a high degree of selectivity for the hydrolysis of the L-ester of aromatic amino acids. researchgate.net The reaction is typically conducted in an aqueous buffer system where the pH is carefully controlled. As the L-ester is hydrolyzed, it produces L-phenylalanine and ethanol, causing a drop in pH. To maintain optimal enzyme activity, a base such as sodium hydroxide (B78521) is added to neutralize the acid produced, and the consumption of the base can be used to monitor the reaction's progress. rsc.org

A more advanced approach is Dynamic Kinetic Resolution (DKR). Standard kinetic resolution is limited to a maximum theoretical yield of 50% for the desired enantiomer. DKR overcomes this limitation by integrating the enzymatic resolution with an in situ racemization of the un-hydrolyzed ester. kuleuven.be This continuous conversion of the unwanted L-ester back into the racemic mixture allows, in theory, for the complete conversion of the starting material into the desired D-enantiomer (or its corresponding resolved product). researchgate.net For the synthesis of the corresponding L-amino acid from a racemic ester, enzymes like Alcalase have been used in combination with racemization catalysts such as 3,5-dinitrosalicylaldehyde (B1217618) in a miniemulsion system, achieving high yields and enantiomeric excess. acs.orglookchem.com This DKR principle is adaptable for the production of the D-ester by selecting an enzyme that selectively hydrolyzes the L-ester.

Table 1: Enzymes and Conditions for Biocatalytic Resolution of Phenylalanine Esters

| Enzyme | Substrate | Resolution Method | Key Findings | Reference |

|---|---|---|---|---|

| α-Chymotrypsin | D,L-Phenylalanine methyl ester | Kinetic Resolution | Selectively hydrolyzes the L-ester, allowing for the isolation of the D-ester. The reaction kinetics can be followed by titration. | rsc.org |

| α-Chymotrypsin | Racemic mono- and di-ring substituted phenylalanine esters | Kinetic Resolution | Hydrolyzes the L-ester at an acidic pH, allowing the L-amino acid to be recovered as a precipitate with high optical purity. | google.com |

| Pancreatic Enzyme Preparation | D,L-Phenylalanine isopropyl ester | Kinetic Resolution | The enzyme preparation selectively digests the L-ester to free L-phenylalanine, while the D-ester is easily separated due to its solubility in ether and alcohol. | semanticscholar.org |

| Alcalase® | 3-Bromo-dl-phenylalanine ethyl ester | Dynamic Kinetic Resolution (DKR) | Used for the synthesis of the L-amino acid, but demonstrates the DKR principle. Achieved >90% isolated yield and >99% enantiomeric excess (e.e.). | acs.org |

Optimization of Biocatalytic Reaction Parameters and Enzyme Engineering for Enhanced Yield

To improve the efficiency, yield, and cost-effectiveness of biocatalytic resolutions, significant research has focused on optimizing reaction parameters and re-engineering the enzymes themselves.

Optimization of Reaction Parameters: The performance of an enzymatic resolution is highly dependent on the reaction conditions. Key parameters that are frequently optimized include:

pH: Enzymes have an optimal pH range for activity. For protease-catalyzed hydrolysis, maintaining a constant pH is crucial, as the production of an amino acid will alter the acidity of the medium. lookchem.com Autotitrators are often used to keep the pH stable by adding a base. lookchem.com

Temperature: Enzyme activity is temperature-dependent. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. For instance, some resolutions are run at temperatures from 25 °C up to 70 °C, depending on the thermostability of the enzyme. kuleuven.beresearchgate.net

Solvent System: The choice of solvent can dramatically impact enzyme activity and substrate solubility. While many reactions are performed in aqueous buffers, organic co-solvents or biphasic systems are often introduced. lookchem.com For example, a miniemulsion system, which creates nanoreactors with a high interfacial area, has been used to accommodate high substrate loading (up to 50% w/v) and mitigate issues like low substrate solubility and catalyst inhibition. acs.org

Substrate and Enzyme Loading: Increasing the substrate concentration is desirable for industrial applications but can lead to inhibition or solubility problems. acs.org Optimization studies have shown that increasing enzyme loading can help achieve complete conversion at higher substrate concentrations. acs.org

Enzyme Engineering: Modern protein engineering techniques offer powerful tools to tailor biocatalysts for specific industrial applications. nih.gov Techniques like directed evolution and structure-based rational design can be used to improve an enzyme's activity, stability, and enantioselectivity. researchgate.net

For the synthesis of D-phenylalanine and its derivatives, enzyme engineering efforts have focused on several classes of enzymes:

Phenylalanine Ammonia (B1221849) Lyases (PALs): While PALs naturally catalyze the conversion of L-phenylalanine to cinnamic acid, engineering efforts have sought to enhance their activity for the reverse reaction (amination of cinnamic acids) and to alter their stereoselectivity to produce D-phenylalanines. nih.govfrontiersin.org Structure-based mutagenesis has been used to identify key amino acid residues in the active site that, when altered, can dramatically enhance enantioselectivity. researchgate.net

D-Amino Acid Dehydrogenases (DAADHs): These enzymes catalyze the reversible reductive amination of phenylpyruvic acid to D-phenylalanine. Protein engineering has been applied to broaden the substrate tolerance and improve the catalytic efficiency of these enzymes. nih.govresearchgate.net

L-Amino Acid Deaminases (LAADs): In cascade reactions designed to produce D-amino acids from racemic mixtures, LAADs can be engineered to more efficiently oxidize the L-enantiomer, thereby pushing the equilibrium towards the desired D-amino acid product. nih.gov

These engineering strategies have led to the development of novel biocatalysts with significantly improved properties for the asymmetric synthesis of D-phenylalanines. nih.gov

Table 2: Examples of Optimized and Engineered Biocatalytic Systems

| Enzyme/System | Target Reaction | Optimization/Engineering Strategy | Result | Reference |

|---|---|---|---|---|

| Alcalase® in a Miniemulsion | DKR of 3-bromo-dl-phenylalanine ethyl ester | Optimization of substrate loading, enzyme loading, and use of surfactants in a miniemulsion system. | Complete conversion within 24h at 50% w/v substrate loading with >99% e.e. | acs.org |

| Phenylalanine Ammonia Lyase (PAL) | Synthesis of D-phenylalanines from cinnamic acids | Coupling PAL amination with a chemoenzymatic deracemization system (stereoselective oxidation and non-selective reduction). | Achieved high yield and excellent optical purity for various D-phenylalanine derivatives. | nih.gov |

| PAL from Planctomyces brasiliensis (PbPAL) | Hydroamination of fumaric acid derivatives | Structure-based engineering of the active site residue L205. | Dramatically enhanced enantioselectivity for previously inaccessible substrates. | researchgate.net |

| Immobilized PAL | Continuous flow synthesis of L-phenylalanine analogues | Covalent immobilization on a solid support and implementation in a continuous flow reactor. | Excellent conversions (up to 89%) with short reaction times (20 min) and catalyst reusability over 24h. | frontiersin.org |

Emerging Synthetic Techniques for this compound

Beyond conventional kinetic resolution, research is exploring more integrated and efficient synthetic routes. These emerging techniques often combine multiple catalytic steps in one pot or utilize advanced reactor technologies to improve yield, atom economy, and process sustainability.

Chemoenzymatic and Multi-Enzymatic Cascade Reactions: Cascade reactions, where the product of one reaction becomes the substrate for the next, are highly efficient as they minimize intermediate purification steps, reduce waste, and can overcome unfavorable thermodynamic equilibria. nih.gov

A powerful strategy for producing D-phenylalanines involves a deracemization process starting from a racemic amino acid. One such system couples a stereoselective oxidation of the L-enantiomer with a non-selective reduction of the resulting α-keto acid intermediate. For example, an L-amino acid deaminase (LAAD) can be used to selectively convert L-phenylalanine into phenylpyruvic acid. This intermediate can then be reduced back to the racemic D,L-phenylalanine by a non-selective reducing agent, or more elegantly, be converted into pure D-phenylalanine using an engineered D-amino acid dehydrogenase (DAADH). nih.govnih.gov This creates a cyclic process that ultimately converts the entire racemic mixture into the pure D-enantiomer.

Continuous Flow Biocatalysis: The integration of biocatalysis with continuous flow technology represents a significant process intensification strategy. frontiersin.org In this approach, the enzyme is typically immobilized on a solid support and packed into a column or reactor. A solution containing the substrate is then continuously passed through the reactor. This setup offers several advantages:

Enhanced Productivity: Continuous operation allows for high space-time yields.

Catalyst Reusability: Immobilization facilitates easy separation of the catalyst from the product stream and allows for its reuse over extended periods.

Process Control: Flow reactors offer precise control over reaction parameters like temperature, pressure, and residence time, leading to better consistency and yield.

This technology has been successfully applied to the synthesis of phenylalanine analogues using immobilized phenylalanine ammonia lyases (PALs), achieving excellent conversions in very short contact times (e.g., 20 minutes). frontiersin.org Such a system could be readily adapted for the resolution of racemic phenylalanine esters, providing a streamlined and scalable production method.

Advanced Analytical Characterization for Research Applications

Chromatographic Techniques for Enantiomeric Purity and Impurity Profiling

Chromatographic methods are indispensable for separating D-phenylalanine ethyl ester hydrochloride from its L-enantiomer and any process-related impurities.

Chiral HPLC is a primary technique for resolving enantiomers and quantifying the enantiomeric purity of this compound. The development of a robust method involves the careful selection of a chiral stationary phase (CSP) and a compatible mobile phase.

Several types of CSPs have proven effective for the separation of phenylalanine and its ester derivatives. These include phases based on cyclodextrins, cyclofructans, and macrocyclic antibiotics like teicoplanin. nih.govresearchgate.net For instance, polysaccharide-derived CSPs, such as those based on amylose (B160209) and cellulose (B213188) phenylcarbamates, have demonstrated high efficiency in resolving α-amino acid esters. researchgate.net Similarly, an alkyl-derivatized cyclofructan 6 CSP (LARIHC CF6-P) has shown pronounced enantioselectivity for primary amines, including amino esters.

Method development typically involves screening various CSPs with different mobile phase compositions. Common mobile phases include mixtures of organic solvents like hexane (B92381) and 2-propanol for normal-phase chromatography or acetonitrile (B52724) and water for reversed-phase mode. researchgate.netyakhak.org The addition of small amounts of additives like acetic acid and triethylamine (B128534) can significantly improve peak shape and resolution. Detection is commonly performed using a UV detector, often at wavelengths around 210 nm or 254 nm. nih.gov

| Parameter | Condition 1 (UPC²) | Condition 2 (HPLC) | Condition 3 (HPLC) |

|---|---|---|---|

| Analyte | D/L-Phenylalanine methyl ester | D/L-Phenylalanine methyl ester | Amino Acid Ethyl Esters (derivatized) |

| Stationary Phase (Column) | CHIRALPAK ID (3 µm) | LARIHC CF6-P (5 µm) | Chiralpak IA (Amylose-based) researchgate.net |

| Mobile Phase | 90% CO₂ / 10% Methanol (B129727) with 0.1% NH₄OH | Methanol/Acetonitrile/Acetic Acid/Triethylamine (70:30:0.3:0.2) | 20% 2-propanol in hexane researchgate.net |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min yakhak.org |

| Detection | UV at 210 nm | UV at 254 nm | Fluorescence (after derivatization) yakhak.org |

| Temperature | 40 °C | 20 °C | Room Temperature yakhak.org |

Gas chromatography is another powerful technique for stereoisomer separation, though it requires the analyte to be volatile and thermally stable. Since this compound is a salt, it must first be neutralized and then often derivatized to increase its volatility for GC analysis.

Common derivatization strategies for amino acids and their esters involve acylation or silylation. researchgate.net For instance, reactions with reagents like pentafluoropropionic anhydride (B1165640) and heptafluorobutanol can create volatile derivatives suitable for GC. nih.govresearchgate.net The separation is then performed on a chiral capillary column. Chiral stationary phases like Chirasil-L-Val, which is based on L-valine, are specifically designed for the enantiomeric separation of amino acid derivatives. nih.govresearchgate.net

The development of a GC method requires careful optimization of the derivatization procedure to prevent racemization, which could lead to inaccurate quantification of the enantiomeric excess. nih.govresearchgate.net The GC oven temperature program is also critical for achieving baseline separation of the diastereomeric derivatives. Mass spectrometry is often used as the detector (GC-MS), providing both quantitative data and structural information based on the fragmentation patterns of the derivatives. nih.gov

Thin-Layer Chromatography is a rapid, simple, and cost-effective method used for the preliminary assessment of purity and for monitoring the progress of chemical reactions, such as the esterification of D-phenylalanine. orgsyn.org

For TLC analysis, the compound is spotted on a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (solvent system). The choice of the solvent system is critical and depends on the polarity of the analyte. For amino acid esters, mixtures of a non-polar solvent like hexane or dichloromethane (B109758) with a more polar solvent like ethyl acetate (B1210297) or methanol are commonly used. rochester.edumit.edu For example, a system of 75% ethyl acetate in hexanes has been used to monitor reactions involving phenylalanine methyl ester. orgsyn.org

After development, the separated spots are visualized. While D-phenylalanine ethyl ester has a UV-active phenyl group allowing for visualization under a UV lamp, staining agents can also be used for enhanced detection. Potassium permanganate (B83412) is a common stain that reacts with the amino group, revealing the compound's position on the plate as a distinct spot. orgsyn.org The retention factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated and compared against a reference standard to qualitatively assess the sample.

Spectroscopic and Spectrometric Approaches for Structural Integrity and Stereochemical Configuration

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure, connectivity, and stereochemistry of this compound.

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and structural integrity of this compound. The purity of the compound is often reported based on NMR analysis. jk-sci.comchemimpex.com

The ¹H NMR spectrum provides information about the chemical environment of each proton. For this compound, characteristic signals would include a triplet and a quartet for the ethyl group protons, multiplets for the aromatic protons of the phenyl ring, and signals for the methine (α-carbon) and methylene (B1212753) (β-carbon) protons of the amino acid backbone. researchgate.netchemicalbook.com The ¹³C NMR spectrum complements this by showing distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and amino acid portions. researchgate.netchemicalbook.com

Advanced NMR techniques can also be used to study the compound's conformation in solution. nih.govauremn.org.br By analyzing coupling constants and through-space interactions (via Nuclear Overhauser Effect, NOESY), researchers can determine the preferred spatial arrangement of the molecule's different parts, which can be influenced by solvent and intramolecular interactions. nih.govacs.org

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.2-1.3 (triplet) | ~14 |

| Ethyl -CH₂- | ~4.2-4.3 (quartet) | ~62 |

| β-CH₂ | ~3.2-3.3 (multiplet) | ~37 |

| α-CH | ~4.3-4.4 (triplet) | ~54 |

| Aromatic CHs | ~7.3-7.4 (multiplet) | ~128-130 |

| Aromatic C (quaternary) | - | ~135 |

| Carbonyl C=O | - | ~170 |

Note: Predicted values are based on data for similar structures like L-phenylalanine methyl ester hydrochloride and general chemical shift principles. researchgate.netchemicalbook.comsigmaaldrich.com Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. It is also invaluable for detecting and identifying trace-level impurities and byproducts from the synthesis process.

In a typical electron ionization (EI) mass spectrum, the molecule is ionized and fragmented. The resulting mass-to-charge ratio (m/z) of the ions is measured. For an ester, common fragmentation patterns include the cleavage of bonds adjacent to the carbonyl group. libretexts.org For phenylalanine esters, a characteristic fragmentation is the loss of the alkoxycarbonyl group (-COOEt), leading to a prominent peak corresponding to the [M - COOEt]⁺ fragment. Another significant fragmentation pathway involves cleavage of the bond between the α- and β-carbons, resulting in a stable benzylic cation or related fragments. nih.gov

Electrospray ionization (ESI) is a softer ionization technique often coupled with HPLC (LC-MS). For this compound, ESI would typically show a strong signal for the protonated molecule [M+H]⁺, corresponding to the free base form of the ester. researchgate.net Tandem mass spectrometry (MS/MS) can be performed on this molecular ion to induce fragmentation and obtain detailed structural information, which is useful for confirming the identity of the compound and for characterizing unknown synthesis byproducts. mdpi.comresearchgate.net

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Three-Dimensional Structure

Chiroptical techniques, namely optical rotation and circular dichroism spectroscopy, are indispensable tools for the stereochemical analysis of this compound. They provide critical information regarding its enantiomeric purity and conformational properties.

Optical Rotation

Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. This property is intrinsic to enantiomers, with each rotating light to an equal but opposite degree. For this compound, the specific rotation is a key quality control parameter. While the L-enantiomer, L-Phenylalanine ethyl ester hydrochloride, exhibits a specific rotation of approximately -7.8° (c = 2 in H₂O), the D-enantiomer is expected to have a corresponding positive value of around +7.8° under the same conditions. sigmaaldrich.com The precise measurement of this rotation confirms the identity of the D-enantiomer and can be used to calculate the enantiomeric excess (ee) in a sample, a primary indicator of its enantiomeric purity.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light. This technique is highly sensitive to the chiral environment within a molecule and provides detailed information about its three-dimensional structure.

For D-phenylalanine and its derivatives, CD spectroscopy is instrumental in confirming the absolute configuration. researchgate.netnih.gov The CD spectra of D- and L-enantiomers are mirror images of each other, exhibiting equal and opposite signals. researchgate.net A sample of pure this compound will produce a characteristic CD spectrum, while the presence of the L-enantiomer would lead to a reduction in signal intensity. A racemic mixture, containing equal amounts of both enantiomers, would be CD silent. researchgate.net

Furthermore, CD spectroscopy can elucidate details about the local conformation of the molecule, including the secondary structure of peptides containing this amino acid derivative. osti.gov Aromatic interactions and hydrogen bonding within molecules can influence the CD spectrum, providing insights into the folded or aggregated structures in solution. osti.gov For instance, maxima observed around 198 nm and 217 nm in phenylalanine-containing compounds have been attributed to π–π* and n–π* transitions, respectively, which are consistent with aromatic interactions and hydrogen bonds. osti.gov

The table below summarizes the chiroptical properties used for characterization.

| Analytical Technique | Property Measured | Application for this compound |

| Optical Rotation | Rotation of plane-polarized light | Confirmation of D-enantiomer identity, Calculation of enantiomeric purity/excess. |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light | Absolute configuration determination, Assessment of enantiomeric purity, Analysis of 3D conformation and secondary structure. |

Advanced Purity Assessment and Quantitative Analysis Methods

Beyond basic identification, a comprehensive assessment of chemical purity and precise quantification is critical. Advanced analytical methods such as high-performance liquid chromatography and quantitative nuclear magnetic resonance spectroscopy are routinely utilized for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both purity assessment and quantitative analysis. For a chiral compound like this compound, chiral HPLC methods are particularly vital. These methods employ chiral stationary phases (CSPs) that can differentiate between the D- and L-enantiomers, allowing for their separation and individual quantification. yakhak.org This is the most direct way to determine enantiomeric purity with high accuracy.

Reverse-phase HPLC with ultraviolet (UV) detection is also used to assess chemical purity by separating the main compound from achiral impurities and degradation products. nih.gov The area of the peak corresponding to this compound relative to the total area of all peaks provides a measure of its purity. For quantitative analysis, a calibration curve is constructed using certified reference standards to determine the exact concentration of the compound in a sample.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of chemical substances with high precision, often without the need for a specific reference standard of the analyte itself. youtube.com In ¹H qNMR, the integral of a signal is directly proportional to the number of nuclei giving rise to that signal. researchgate.net

For this compound, a known mass of the sample is dissolved with a known mass of a certified internal standard (e.g., maleic acid) in a deuterated solvent. nih.gov By comparing the integrated area of a specific, well-resolved proton signal from the analyte with that of a signal from the internal standard, the absolute purity of the this compound can be calculated with a high degree of accuracy and low uncertainty. nih.govmdpi.com Purity values of ≥ 99% for this compound have been reported using NMR techniques. jk-sci.comchemimpex.com This method is valued for its directness and traceability to the International System of Units (SI). nih.gov

The following table outlines these advanced analytical methods for purity and quantitative assessment.

| Analytical Method | Principle | Application for this compound |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation and quantification of D- and L-enantiomers to determine enantiomeric purity. |

| Reverse-Phase HPLC | Separation based on hydrophobicity. | Quantification of chemical purity by separating from achiral impurities. |

| Quantitative NMR (qNMR) | Signal integration is proportional to the number of nuclei. | Absolute purity determination by comparing analyte signal integrals to a certified internal standard. |

D Phenylalanine Ethyl Ester Hydrochloride As a Chiral Building Block in Complex Chemical Synthesis

Applications in Peptide and Peptidomimetic Synthesis

The unique stereochemistry of D-phenylalanine ethyl ester hydrochloride offers significant advantages in the fields of peptide and peptidomimetic chemistry. Its use allows for the creation of molecules with tailored conformations and improved biological stability.

The introduction of D-amino acid residues into peptide chains is a well-established strategy to modulate their structure and function. D-phenylalanine, when incorporated, can induce specific secondary structures, such as β-turns, and significantly increases the peptide's resistance to proteolysis by common peptidases, which typically recognize L-amino acids. This extended biological half-life is a highly desirable trait in therapeutic peptide development. nih.gov

The synthesis of these novel oligopeptides typically involves standard solution-phase or solid-phase peptide synthesis (SPPS) protocols. This compound serves as the amine component (after neutralization) for coupling with an N-protected amino acid, often using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to facilitate amide bond formation. researchgate.netptfarm.pl

| Peptide/Structure | Synthetic Context | Significance of D-Phenylalanine |

| D-Phe-containing analogues of Gramicidin S | Antibiotic development | D-Phe replaces L-Phe to alter the peptide's conformation and improve stability and activity spectrum. nih.gov |

| PPACK (D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone) | Thrombin inhibitor | The N-terminal D-Phe residue is crucial for its potent and specific anticoagulant activity. nih.gov |

| Cyclic Heptapeptide (Segetalin D analogue) | Synthesis of natural product analogues | A linear precursor containing Phe residues is synthesized and later cyclized. Using D-Phe would alter the ring conformation. ptfarm.pl |

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as better stability and oral bioavailability. upc.edu this compound is a valuable starting material for these scaffolds, providing a chiral framework upon which other functionalities can be built. Heterocyclic structures, such as piperazines and triazines, are often used as central scaffolds to arrange pharmacophoric groups in a specific spatial orientation. nih.gov

Research has demonstrated the synthesis of phenylalanine-containing peptidomimetics as potential therapeutic agents. For instance, novel phenylalanine derivatives synthesized via the Ugi four-component reaction have been identified as potent HIV-1 capsid binders, demonstrating the utility of the phenylalanine core in generating structurally diverse molecules with specific biological targets. nih.gov In these designs, the benzyl (B1604629) group of D-phenylalanine can mimic the hydrophobic interactions of the natural peptide ligand, while the chiral backbone ensures the correct orientation for binding.

Role in the Asymmetric Synthesis of Chiral Heterocyclic Compounds

The inherent chirality of this compound makes it an excellent chiral pool starting material for the asymmetric synthesis of various heterocyclic compounds. The stereocenter can be used to direct the formation of new stereocenters during cyclization reactions, leading to enantiomerically pure products.

For example, the synthesis of chiral piperidones, important scaffolds in medicinal chemistry, can be achieved starting from D-phenylalanine. A representative synthetic route involves the N-alkylation of the amino group followed by a Dieckmann condensation to form the six-membered ring. The original stereocenter from D-phenylalanine controls the stereochemical outcome of the final heterocyclic product. Similarly, chiral morpholinones and other nitrogen-containing heterocycles can be synthesized through strategies that leverage the compound's stereochemistry.

Contribution to the Synthesis of Complex Natural Products and Analogues

D-phenylalanine and its derivatives are key components in the total synthesis of various complex natural products. nih.gov The ester derivatives, such as the methyl or ethyl ester, are frequently used as precursors in multi-step syntheses due to their convenient reactivity and protective group compatibility. orgsyn.org

One notable application is in the synthesis of tetramic acid-containing natural products. An Organic Syntheses procedure details the preparation of a key precursor for these molecules starting from D-phenylalanine methyl ester hydrochloride. orgsyn.org The synthesis involves the acylation of the amino ester, followed by a Lacey-Dieckmann cyclization to construct the core tetramic acid ring. The chirality of the starting D-phenylalanine derivative is preserved throughout the sequence, leading to the enantiomerically pure natural product scaffold.

| Natural Product Class | Key Synthetic Intermediate | Role of D-Phenylalanine Ester |

| Indolocarbazoles | Diazotetramic acid derivative | Serves as the chiral precursor for the tetramic acid portion of the molecule. orgsyn.org |

| Tetramic Acids | N-protected acyl amino ester | Provides the C-3 stereocenter of the tetramic acid ring via intramolecular cyclization. orgsyn.org |

| Macrolide Antibiotics | Various peptide fragments | D-phenylalanine residues are incorporated to provide structural rigidity and resistance to degradation. nih.gov |

Development of Novel Asymmetric Catalysis Methodologies Utilizing this compound

Beyond its role as a structural component, this compound can be used as a precursor for the synthesis of chiral ligands for asymmetric catalysis. mdpi.com The development of new chiral ligands is critical for expanding the scope and efficiency of enantioselective transformations. nih.gov

A common strategy involves the chemical modification of the amino acid to create a bidentate ligand capable of coordinating to a metal center. For instance, D-phenylalanine ethyl ester can be reduced to the corresponding amino alcohol, (R)-2-amino-3-phenyl-1-propanol. This chiral backbone can then be further functionalized, for example, by introducing phosphine (B1218219) groups on the nitrogen and oxygen atoms to create chiral P,N-ligands. These ligands can form complexes with metals like iridium, rhodium, or palladium, creating a chiral environment that can induce high enantioselectivity in reactions such as asymmetric hydrogenation. nih.gov

Derivatization Strategies for Functional Group Transformation and Expanded Synthetic Utility

The synthetic versatility of this compound stems from the ability to selectively modify its three primary functional groups: the primary amine, the ethyl ester, and the aromatic phenyl ring. These transformations allow for its integration into a wide array of synthetic pathways.

Amine Group: The primary amine is readily protected with standard protecting groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or 9-fluorenylmethoxycarbonyl (Fmoc) to prevent unwanted side reactions during subsequent steps. orgsyn.org It can also be alkylated or acylated to introduce new substituents.

Ethyl Ester Group: The ester can be hydrolyzed under basic or acidic conditions to yield the free carboxylic acid. Alternatively, it can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to afford the corresponding chiral amino alcohol, (R)-2-amino-3-phenyl-1-propanol. rsc.org This alcohol provides a new point of attachment for further synthetic elaboration.

Phenyl Ring: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functionality that can be used for cross-coupling reactions or other transformations, thereby expanding the range of accessible analogues.

| Functional Group | Reaction Type | Reagents | Product Type |

| Primary Amine | N-Protection | Boc₂O, TEA | N-Boc-D-phenylalanine ethyl ester |

| Primary Amine | N-Acylation | Acetyl Chloride, Base | N-Acetyl-D-phenylalanine ethyl ester |

| Ethyl Ester | Hydrolysis | LiOH, H₂O/THF | D-Phenylalanine |

| Ethyl Ester | Reduction | LiAlH₄, THF | (R)-2-Amino-3-phenyl-1-propanol |

| Ethyl Ester | Amidation | NH₃, MeOH | D-Phenylalaninamide |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | 4-Nitro-D-phenylalanine ethyl ester |

Biochemical and Enzymatic Interaction Studies Excluding Human Clinical Data

Substrate Specificity and Kinetic Characterization in Enzyme Systems

The interaction of D-Phenylalanine ethyl ester with enzymes is largely defined by its stereochemistry. The D-configuration of the amino acid moiety dictates its recognition and processing by stereoselective enzymes, distinguishing its behavior from its more common L-enantiomer.

In vitro studies have consistently demonstrated the high stereoselectivity of various proteases and esterases when presented with racemic mixtures of phenylalanine esters. These enzymes, which often exhibit esterase activity, preferentially catalyze the hydrolysis of the L-enantiomer, leaving the D-enantiomer, such as D-Phenylalanine ethyl ester, largely intact. This enzymatic behavior forms the basis for the industrial kinetic resolution of racemic phenylalanine derivatives.

Research has shown that serine proteases, in particular, are highly effective for this purpose. For instance, enzymes like chymotrypsin (B1334515) and subtilisin Carlsberg readily hydrolyze L-phenylalanine esters. researchgate.net In one study, subtilisin Carlsberg was found to be highly enantioselective, rendering the (R)-enantiomer (D-form) of phenylalanine isopropyl ester refractory to its action, while efficiently hydrolyzing the (S)-enantiomer (L-form). researchgate.net Similarly, the use of chymotrypsin to resolve racemic phenylalanine methyl ester involves the stereoselective hydrolysis of the L-ester, allowing the unreacted D-ester to be separated. researchgate.net This capacity of some proteases to selectively hydrolyze D,L-amino acid esters is a recognized method for producing optically pure D-amino acid esters. nih.gov

This differential interaction is summarized in the table below:

| Enzyme | Action on L-Phenylalanine Ester | Action on D-Phenylalanine Ester | Outcome of Interaction |

| α-Chymotrypsin | Hydrolysis | No significant hydrolysis | Kinetic resolution of isomers researchgate.net |

| Subtilisin Carlsberg | Hydrolysis | Refractory (no hydrolysis) | Kinetic resolution of isomers researchgate.net |

This pronounced substrate specificity indicates that D-Phenylalanine ethyl ester is a poor substrate for many common proteases and esterases that are selective for L-amino acids. Its stability in the presence of these enzymes is a key biochemical characteristic.

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide. nih.gov Due to its aromatic side chain, D-phenylalanine is a known substrate for DAAO from various sources, including humans. nih.gov

While direct kinetic studies on D-Phenylalanine ethyl ester are not extensively documented, the metabolic pathway would likely involve an initial hydrolysis of the ester bond by non-specific esterases to yield D-phenylalanine. Subsequently, D-phenylalanine acts as a substrate for DAAO. Human DAAO (hDAAO) shows a preference for neutral, aromatic D-amino acids. nih.gov The kinetic parameters for the interaction of hDAAO with D-phenylalanine have been determined, highlighting its efficiency in processing this amino acid.

The table below presents the kinetic data for hDAAO with D-phenylalanine and other relevant D-amino acids for comparison. nih.gov

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹·M⁻¹) |

| D-Phenylalanine | 5.3 ± 0.1 | 1.6 ± 0.1 | 3300 |

| D-Tyrosine | 11.2 ± 0.1 | 1.7 ± 0.1 | 6600 |

| D-Tryptophan | 3.2 ± 0.1 | 1.5 ± 0.1 | 2100 |

| D-Serine | 1.9 ± 0.1 | 5.4 ± 0.4 | 350 |

| D-Alanine | 1.9 ± 0.1 | 28 ± 1 | 68 |

Data determined at pH 8.5 and 25°C. nih.gov

These data confirm that D-phenylalanine is an effective substrate for DAAO. Therefore, in biological systems containing both esterases and DAAO, D-Phenylalanine ethyl ester can be expected to be converted to phenylpyruvic acid.

Derivatives of phenylalanine have been studied as inhibitors of various enzymes, particularly proteases. The D-enantiomer of phenylalanine and its analogs have shown notable inhibitory activity against carboxypeptidase A (CPA). nih.gov One study on N-(Hydroxyaminocarbonyl)phenylalanine, a rationally designed CPA inhibitor, found that the D-configured molecule was a more potent competitive inhibitor than its L-antipode, with a Ki value of 1.54 µM. nih.gov This suggests that the active site of CPA can accommodate D-phenylalanine derivatives favorably for inhibition.

While direct inhibition studies on D-Phenylalanine ethyl ester are limited, mechanistic insights can be drawn from studies of structurally similar compounds. For example, a detailed kinetic analysis of an N-acylated L-phenylalanine ethyl ester derivative acting on α-chymotrypsin revealed it to be a powerful inactivator. nih.gov The compound functions as an acylating agent, forming a stable acyl-enzyme intermediate. The slow rate of deacylation (hydrolysis of the intermediate to release the enzyme) effectively inhibits the enzyme. nih.gov The ethyl ester group was found to be crucial for enforcing the specific acyl-enzyme formation.

The kinetic parameters for this L-phenylalanine ethyl ester derivative against bovine α-chymotrypsin are detailed below, illustrating a mechanism of potent enzyme inhibition. nih.gov

| Parameter | Value | Unit |

| Ki (Dissociation Constant) | 0.0045 | µM |

| kinact (Inactivation Rate) | 0.0028 | s⁻¹ |

| kinact/Ki | 630,000 | M⁻¹·s⁻¹ |

Although this example involves the L-isomer, it provides a clear mechanistic framework for how a phenylalanine ethyl ester derivative can act as a potent protease inhibitor by functioning as a poor substrate with a very slow deacylation rate.

Investigations in Model Biological Systems (Non-Human)

Studies in model organisms like bacteria and yeast provide valuable information on how D-Phenylalanine ethyl ester might be transported, metabolized, and tolerated at a cellular level.

In the yeast Saccharomyces cerevisiae, amino acid transport is mediated by a variety of plasma membrane permeases. While these systems are primarily for L-amino acids, some also facilitate the uptake of D-isomers. The general amino acid permease, Gap1p, is known to transport a broad range of substrates, including D-amino acids. researchgate.net It is therefore plausible that D-phenylalanine, and potentially its ethyl ester, could be transported into yeast cells via this or other broad-specificity permeases.

However, high intracellular concentrations of D-amino acids can be toxic to yeast. researchgate.net S. cerevisiae possesses a detoxification mechanism involving the enzyme D-amino acid-N-acetyltransferase. This enzyme N-acetylates the imported D-amino acid, which is then likely exported from the cell. researchgate.net A yeast strain engineered to overexpress this enzyme showed significantly higher tolerance to D-amino acids. Thus, upon transport into a yeast cell, D-Phenylalanine ethyl ester would likely be hydrolyzed to D-phenylalanine, which would then be a substrate for N-acetylation and subsequent removal.

In bacteria, D-amino acids play roles in cell wall synthesis and biofilm regulation. mdpi.com While specific transport systems for D-phenylalanine are not as well characterized as in yeast, bacteria possess various amino acid transporters. It has been noted that D-phenylalanine can inhibit the growth of some bacterial strains, indicating it is transported into the cell. mdpi.comnih.gov

Cell-free extracts contain the soluble enzymatic machinery of a cell and can be used to investigate metabolic transformations in a controlled in vitro environment. While specific studies detailing the complete metabolic fate of D-Phenylalanine ethyl ester in such systems are scarce, its transformation can be predicted based on the known activities of enzymes present in these extracts.

Upon introduction into a typical bacterial or yeast cell-free extract, the primary metabolic events for D-Phenylalanine ethyl ester would likely be:

Ester Hydrolysis: Non-specific esterases present in the extract would catalyze the hydrolysis of the ethyl ester bond, releasing D-phenylalanine and ethanol (B145695). This is generally a rapid and efficient reaction.

Oxidative Deamination: If the necessary cofactor flavin adenine (B156593) dinucleotide (FAD) is present and supplemented, D-amino acid oxidase in the extract would convert the resulting D-phenylalanine into phenylpyruvic acid, ammonia, and hydrogen peroxide.

Transamination: D-amino acid aminotransferases, if present, could also act on D-phenylalanine, converting it to phenylpyruvic acid by transferring the amino group to an α-keto acid acceptor.

In bacterial cell-free systems, further degradation of the aromatic ring could occur. The aerobic catabolic pathway for phenylacetate (B1230308) (a downstream metabolite of phenylalanine) has been elucidated in bacteria and involves CoA thioester intermediates and a ring-epoxide oxygenase. nih.gov Therefore, in a sufficiently complex cell-free system designed to support multi-step pathways, the initial products from D-phenylalanine metabolism could be further channeled into central metabolism.

Mechanistic Studies of Interactions with Specific Biological Receptors and Targets (Non-Human)

Detailed mechanistic studies on the direct interaction of D-phenylalanine ethyl ester hydrochloride with specific non-human biological receptors are limited in publicly available scientific literature. However, research on derivatives containing the D-phenylalanine moiety provides insights into its potential role in receptor binding.

A study investigating the introduction of D-phenylalanine into gonadotropin-releasing hormone (GnRH) peptides demonstrated a significant enhancement in their binding affinities to GnRH receptors. nih.govresearchgate.net The research focused on DOTA-conjugated D-Lys(6)-GnRH peptides, which are used in imaging and targeted therapy of cancers that overexpress GnRH receptors. When a D-phenylalanine (D-Phe) residue was inserted into the peptide backbone, the resulting compounds showed improved binding to GnRH receptors. nih.govresearchgate.net

While this research was conducted on a complex peptide derivative and not on this compound itself, it highlights the significant role that the D-phenylalanine structure can play in modulating interactions with biological receptors. The specific ester and hydrochloride salt form of the compound may influence its absorption, distribution, and metabolism, which in turn would affect its ability to interact with any potential receptor targets. Further research is necessary to elucidate the direct interactions of this compound with non-human biological receptors.

Applications in Microbial Physiology and Metabolism Research

D-phenylalanine ethyl ester and its related compounds have been utilized in studies of microbial physiology and metabolism, particularly in the context of enzymatic transformations and the production of optically active compounds.

One significant area of research has been the use of microorganisms for the stereoselective hydrolysis of racemic mixtures of phenylalanine esters to produce enantiomerically pure forms. A study screened various microorganisms for their ability to produce (R)- or (S)-β-phenylalanine ethyl ester from a racemic mixture. nih.gov Two bacterial strains, Sphingobacterium sp. 238C5 and Arthrobacter sp. 219D2, were identified as effective catalysts for the production of (R)- and (S)-β-phenylalanine ethyl ester, respectively. nih.gov

The study involved whole-cell biotransformation where the microorganisms' enzymes selectively hydrolyzed one enantiomer, leaving the other in high enantiomeric purity. The enzyme responsible for the stereoselective hydrolysis of (S)-β-phenylalanine ethyl ester from Sphingobacterium sp. 238C5 was purified and characterized as a monomeric protein. nih.gov This enzyme demonstrated specificity for β-phenylalanine esters, indicating its potential for biotechnological applications in producing chiral compounds. nih.gov

The key findings of the microbial hydrolysis study are summarized in the table below:

| Microorganism | Target Product | Substrate | Reaction Time (hours) | Product Concentration (% w/v) | Enantiomeric Purity (% e.e.) | Molar Yield (%) |

| Sphingobacterium sp. 238C5 | (R)-β-phenylalanine ethyl ester | racemic β-phenylalanine ethyl ester | 24 | 1.15 | 99 | 46 |

| Arthrobacter sp. 219D2 | (S)-β-phenylalanine ethyl ester | racemic β-phenylalanine ethyl ester | 48 | 0.87 | 99 | 35 |

Data sourced from a study on the microbial production of optically active beta-phenylalanine ethyl ester. nih.gov

This research demonstrates the utility of D-phenylalanine derivatives as substrates in microbial and enzymatic studies to explore stereoselective metabolic pathways. Such studies are crucial for developing green and efficient methods for the synthesis of valuable chiral building blocks for the pharmaceutical and chemical industries. Further research into the broader effects of this compound on microbial physiology, such as its potential role as a carbon or nitrogen source, or its influence on metabolic regulation, could reveal new applications in microbiology and biotechnology.

Computational and Theoretical Studies on D Phenylalanine Ethyl Ester Hydrochloride

Molecular Docking and Binding Affinity Predictions with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as D-Phenylalanine ethyl ester hydrochloride, within the active site of a macromolecular target like an enzyme or receptor.

The process involves placing the ligand in various conformations and orientations within the target's binding site and calculating a score that estimates the binding affinity. This scoring is typically based on intermolecular forces such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions. For phenylalanine derivatives, common targets include enzymes like dipeptidyl peptidase IV (DPP-IV) and tryptophan hydroxylase-1 (TPH1), where these compounds act as inhibitors. nih.govmdpi.com

Analysis of docking poses can reveal key amino acid residues in the protein that are crucial for binding. For instance, the phenyl group of a phenylalanine derivative might fit into a hydrophobic pocket, while the amino and ester groups could form specific hydrogen bonds with polar residues in the active site. These predictions are fundamental for understanding the molecule's biological function and for guiding the design of more potent analogues.

Table 1: Illustrative Output of a Molecular Docking Study

| Parameter | Description | Example Value |

| Binding Affinity | An estimation of the binding energy between the ligand and the protein, typically in kcal/mol. More negative values indicate stronger binding. | -8.5 kcal/mol |

| Key Interacting Residues | Specific amino acids in the protein's active site that form significant bonds or interactions with the ligand. | Tyr228, Ser130, Phe357 |

| Types of Interactions | The nature of the chemical interactions stabilizing the ligand-protein complex. | Hydrogen Bond, π-π Stacking, Hydrophobic Interaction |

| Ligand RMSD | Root-mean-square deviation of the docked ligand conformation from a reference structure, indicating the reliability of the docking pose. | 1.2 Å |

Conformational Analysis and Stereochemical Modeling through Molecular Mechanics and Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, methods like molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to explore its conformational landscape.

The conformational landscape of phenylalanine is primarily defined by the dihedral angles of its backbone (φ, ψ) and side chain (χ1, χ2). nih.gov Analysis of these angles during simulations helps to identify the most populated and energetically favorable conformations, which are presumed to be the biologically active ones.

Table 2: Key Dihedral Angles Defining Phenylalanine Conformation

| Dihedral Angle | Atoms Defining the Angle | Description |

| φ (phi) | C'-N-Cα-C' | Rotation around the N-Cα bond. |

| ψ (psi) | N-Cα-C'-O | Rotation around the Cα-C' bond. |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Rotation around the Cα-Cβ bond of the side chain. |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | Rotation around the Cβ-Cγ bond of the side chain. |

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide highly accurate descriptions of a molecule's electronic structure and properties. researchgate.net These methods are used to calculate molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and various electronic properties. researchgate.net

For phenylalanine and its derivatives, DFT has been used to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. researchgate.net Furthermore, these calculations can predict properties such as ionization potential, electron affinity, and dipole moment, offering a detailed picture of the molecule's electronic behavior. researchgate.netillinois.edu Such studies on the parent L-phenylalanine molecule have successfully correlated theoretical vibrational data with experimental FTIR and Raman spectra. researchgate.net

Table 3: Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the molecule's ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | µ | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Ionization Potential | IP | The energy required to remove an electron from the molecule. |

| Electron Affinity | EA | The energy released when an electron is added to the molecule. |

In Silico Design of Novel Derivatives and Analogues with Predicted Activity Profiles

In silico design uses computational methods to create novel molecules with desired properties, starting from a known chemical scaffold like this compound. This process, often part of computer-aided drug design (CADD), allows for the virtual screening of large libraries of potential derivatives before committing to chemical synthesis. researchgate.net

The design process can involve modifying the core structure by adding, removing, or substituting functional groups. For example, modifications to the phenyl ring or the ethyl ester group could be explored to enhance binding affinity for a specific target or to improve pharmacokinetic properties. By replacing amino acids in a peptide sequence with phenylalanine derivatives, researchers can design novel peptide analogues with specific activities, such as antimicrobial properties. nih.gov The predicted activity of these new molecules is then evaluated using methods like molecular docking and quantitative structure-activity relationship (QSAR) models. This iterative cycle of design and evaluation accelerates the discovery of lead compounds for therapeutic applications. researchgate.netjcu.edu.au

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. mdpi.com Computational approaches, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for elucidating these relationships. nih.govresearchgate.net

In a typical computational SAR study, a series of related compounds, such as phenylalanine derivatives, are aligned, and their 3D structural and electronic properties are correlated with their measured biological activity (e.g., IC₅₀ values). nih.gov This process generates a statistical model that can predict the activity of new, unsynthesized compounds. mdpi.com The results are often visualized as 3D contour maps, which highlight regions around the molecule where modifications are likely to increase or decrease activity. nih.gov For instance, a map might indicate that a bulky, hydrophobic group is favored in one region, while a hydrogen-bond donor is preferred in another. These insights are invaluable for medicinal chemists in the rational design of more effective molecules. mdpi.com

Future Research Directions and Emerging Academic Applications

Development of Sustainable and Green Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of waste, use of renewable resources, and employment of environmentally benign processes. Research into the synthesis of D-phenylalanine ethyl ester hydrochloride and its derivatives is increasingly aligning with these principles.

Key research thrusts include:

Biocatalysis and Chemoenzymatic Processes: Enzymes offer high stereo- and regioselectivity under mild reaction conditions, significantly reducing the environmental impact of chemical synthesis. Future work will likely focus on the discovery and engineering of novel enzymes, such as lipases and proteases, for the efficient esterification of D-phenylalanine. Chemoenzymatic cascade reactions, which combine enzymatic steps with chemical ones in a one-pot process, are a particularly promising avenue. nih.govresearchgate.netmdpi.com For instance, coupling phenylalanine ammonia (B1221849) lyase (PAL) amination with a chemoenzymatic deracemization process has been shown to produce substituted D-phenylalanines with high optical purity from inexpensive starting materials. nih.gov

Immobilized Enzyme Technology: To enhance the reusability and stability of biocatalysts, research is directed towards the immobilization of relevant enzymes on solid supports. These immobilized enzymes can be used in continuous flow reactors, which offer improved efficiency, scalability, and catalyst longevity compared to batch processes. frontiersin.org This approach has been successfully demonstrated for the synthesis of L-phenylalanine derivatives and is a viable strategy for the sustainable production of their D-enantiomers. frontiersin.org

Green Solvents and Reaction Media: The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. Future synthetic routes for this compound will likely explore the use of alternative media such as ionic liquids, deep eutectic solvents, or aqueous systems. mdpi.com Lipase-catalyzed aminolysis of esters, for example, has been successfully conducted in aqueous environments, paving the way for greener amide synthesis from amino acid esters. mdpi.com

Exploration of Expanded Applications in Chiral Ligand Design for Asymmetric Catalysis

Asymmetric catalysis, which utilizes chiral catalysts to produce an excess of one enantiomer of a product, is indispensable in the pharmaceutical, agrochemical, and fine chemical industries. Chiral ligands, which coordinate to a metal center, are crucial for inducing enantioselectivity. This compound serves as a valuable and readily available chiral scaffold for the synthesis of novel ligands.

Future research in this area is expected to focus on:

Novel Ligand Architectures: The modular nature of this compound allows for systematic modification at the amino, carboxyl, and phenyl groups. This facilitates the creation of diverse libraries of chiral ligands, such as phosphines, N-heterocyclic carbenes, and oxazolines. These new ligands can be screened for efficacy in a wide range of metal-catalyzed reactions, including hydrogenation, C-H functionalization, and cross-coupling reactions. acs.orgmdpi.com

Tailored Ligand-Substrate Interactions: A deeper understanding of the non-covalent interactions between the chiral ligand, the metal center, and the substrate is key to designing more effective catalysts. acs.org Research will likely involve a combination of experimental studies and computational modeling to design ligands derived from D-phenylalanine ethyl ester that are specifically tailored for challenging asymmetric transformations.

Applications in Emerging Catalytic Fields: The development of new ligands from this chiral building block could drive innovation in emerging areas of catalysis. This includes photoredox catalysis and electrocatalysis, where the principles of asymmetric induction are still being actively developed.

Integration into Advanced Materials Science and Nanotechnology

The inherent chirality and functional groups of this compound make it an attractive building block for the creation of advanced materials with unique properties and functionalities.

Emerging applications are anticipated in the following areas:

Chiral Polymers and Hydrogels: The incorporation of D-phenylalanine ethyl ester into polymer backbones or as side chains can impart chirality to the resulting material. acs.orgacs.org This is of interest for applications such as chiral chromatography stationary phases, enantioselective sensors, and materials with unique optical properties. Furthermore, phenylalanine derivatives have been shown to self-assemble into supramolecular hydrogels, which have potential applications in tissue engineering and drug delivery. mdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The amino and ester functionalities can act as coordination sites for metal ions, enabling the construction of one-, two-, or three-dimensional coordination polymers and MOFs. researchgate.net The chirality of the D-phenylalanine ethyl ester building block can be transferred to the resulting framework, creating materials with potential applications in asymmetric catalysis, enantioselective separations, and chiral recognition.

Nanomaterials and Surface Modification: The self-assembly properties of phenylalanine derivatives can be exploited to create well-defined nanostructures such as nanotubes and vesicles. Additionally, this compound can be used to functionalize the surface of nanoparticles (e.g., gold, silica), imparting chirality and specific recognition capabilities for applications in biosensing and nanomedicine.

Innovations in High-Throughput Analytical Techniques for Stereochemical Purity